

Technical Guide: 2-(Difluoromethoxy)-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-methylaniline

CAS No.: 39211-56-8

Cat. No.: B1638659

[Get Quote](#)

CAS: 22236-04-0 | Formula:

| Molecular Weight: 173.16 g/mol

Executive Summary

This technical guide provides a comprehensive analysis of **2-(difluoromethoxy)-4-methylaniline**, a critical fluorinated building block in medicinal chemistry. Unlike simple alkoxy anilines, the inclusion of the difluoromethoxy (

) group imparts unique physicochemical properties—specifically acting as a lipophilic hydrogen bond donor and a metabolic blocker.[1] This compound serves as a strategic scaffold for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of kinase inhibitors and GPCR ligands.

Nomenclature and Structural Analysis

IUPAC Designation

While "**2-(Difluoromethoxy)-4-methylaniline**" is the widely accepted IUPAC-compatible name used in commerce, the rigorous systematic nomenclature follows the priority rules for benzene derivatives:

- Principal Functional Group: Amine ()
Suffix: -amine (Parent: Benzenamine).
- Substituents:
 - Methyl group () at position 4.
 - Difluoromethoxy group () at position 2.[2]
- Systematic Name: 2-(Difluoromethoxy)-4-methylbenzenamine.

Physicochemical Profile

The

motif is not merely a "capped" alcohol; it is a bioisostere with distinct electronic properties.

Property	Value / Description	Impact on Drug Design
Appearance	Colorless to pale yellow liquid	Handling as neat oil requires inert atmosphere.
Density		High density due to difluoro-substitution.
Boiling Point	(760 mmHg)	High boiling point indicates significant intermolecular forces.
pKa (Conjugate Acid)		Lower than p-toluidine (5.1) due to the electron-withdrawing group (Inductive effect).
H-Bonding	Donor (Weak) & Acceptor	The proton is acidic enough to act as a weak H-bond donor (hole interaction).
Lipophilicity ()		More lipophilic than the methoxy analog (), improving membrane permeability.

Synthetic Pathways

The synthesis of **2-(difluoromethoxy)-4-methylaniline** typically proceeds via the difluoromethylation of phenols followed by reduction, or direct difluoromethylation of the aniline precursor if chemoselectivity allows. The industry-standard route utilizes difluorocarbene () insertion.

Primary Route: Difluorocarbene Insertion

This protocol avoids ozone-depleting Freon-22 gas by using Sodium Chlorodifluoroacetate as a solid carbene source.

Step 1: O-Difluoromethylation

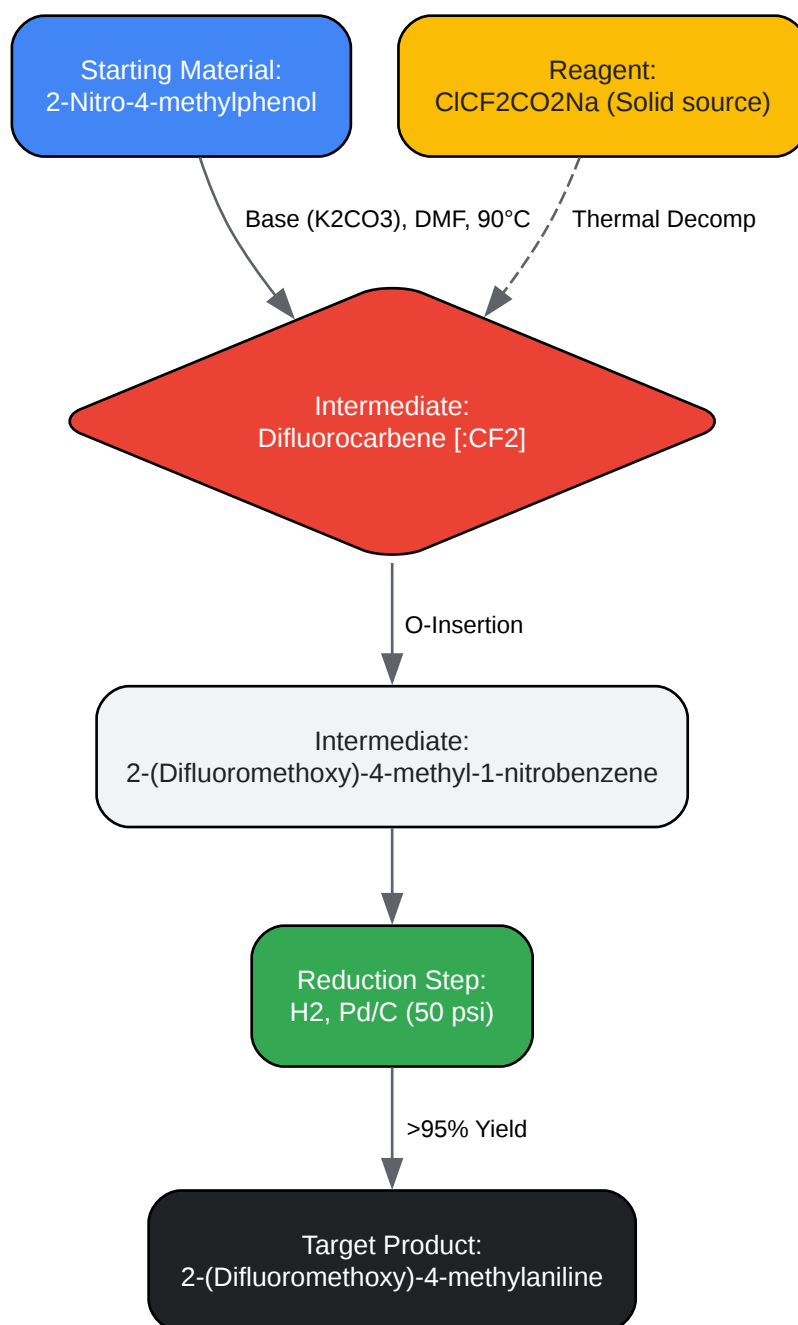
- Precursor: 2-Nitro-4-methylphenol.
- Reagent: Sodium chlorodifluoroacetate ().
- Solvent/Base: DMF / .
- Mechanism: Thermal decomposition of the acetate generates in situ, which inserts into the phenolate oxygen.

Step 2: Nitro Reduction

- Intermediate: 2-(Difluoromethoxy)-4-methyl-1-nitrobenzene.
- Reagent: (Pd/C) or .
- Product: **2-(Difluoromethoxy)-4-methylaniline**.^{[3][4]}

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow and decision gates for synthesizing this compound.



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis via difluorocarbene insertion, utilizing solid-state reagents for safety and scalability.

Experimental Protocol: O-Difluoromethylation

Objective: Synthesis of the intermediate 2-(difluoromethoxy)-4-methyl-1-nitrobenzene.

Safety Warning: This reaction generates

gas. Ensure adequate venting.

- Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
- Charging: Add 2-nitro-4-methylphenol (10.0 g, 65.3 mmol), (13.5 g, 98.0 mmol), and anhydrous DMF (100 mL).
- Heating: Heat the mixture to 100°C under atmosphere for 30 minutes to form the phenolate.
- Addition: Slowly add Sodium chlorodifluoroacetate (19.9 g, 130.6 mmol) in 4 portions over 1 hour. Note: Vigorous bubbling will occur.
- Reaction: Stir at 100°C for 4 hours. Monitor via TLC (20% EtOAc/Hexane).
- Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Ethyl Acetate ().
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via silica gel flash chromatography.

Medicinal Chemistry Applications

The **2-(difluoromethoxy)-4-methylaniline** scaffold is highly valued for its ability to modulate the "Lipophilic Hydrogen Bond Donor" parameter.

Bioisosteric Rationale

- Metabolic Stability: The bond is resistant to Cytochrome P450 oxidation. Unlike a methoxy group (), which is rapidly demethylated to a phenol, the

group persists, extending the drug's half-life (

).

- Conformational Lock: The steric bulk of the

group (Van der Waals radius

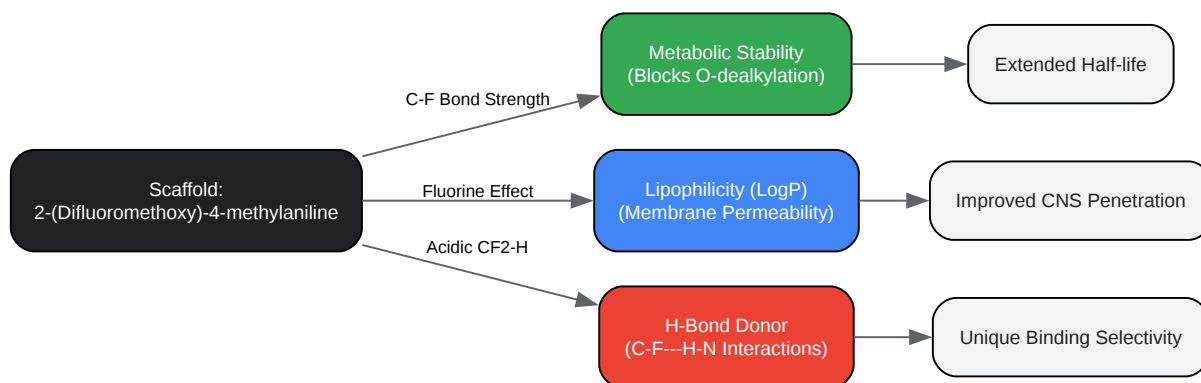
Å for F vs

Å for H) forces the aniline ring into specific conformations, often favoring orthogonality in biaryl systems.

SAR Logic Diagram

This diagram details how the

group influences binding affinity and pharmacokinetics compared to standard substituents.



[Click to download full resolution via product page](#)

Figure 2: Structure-Activity Relationship (SAR) impact of the difluoromethoxy group on drug properties.

References

- National Institutes of Health (NIH). (2012). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. Retrieved from [\[Link\]](#)

- Journal of Medicinal Chemistry. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.[5] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. 2-\(DIFLUOROMETHOXY\)ANILINE CAS#: 22236-04-0 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [3. pschemicals.com \[pschemicals.com\]](https://pschemicals.com)
- [4. PubChemLite - 2-\(difluoromethoxy\)-4-methylaniline \(C8H9F2NO\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- [5. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [Technical Guide: 2-(Difluoromethoxy)-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1638659/docs#technical-guide-2-difluoromethoxy-4-methylaniline\]](https://www.benchchem.com/product/b1638659/docs#technical-guide-2-difluoromethoxy-4-methylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)